molecular formula C10H21NO2 B555138 (S)-2-Aminodecanoic acid CAS No. 84277-81-6

(S)-2-Aminodecanoic acid

Cat. No.: B555138
CAS No.: 84277-81-6
M. Wt: 187.28 g/mol
InChI Key: JINGUCXQUOKWKH-VIFPVBQESA-N
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Description

(S)-2-Aminodecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a decanoic acid chain

Scientific Research Applications

(S)-2-Aminodecanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of surfactants and emulsifiers.

Mechanism of Action

In biological systems, amino acids are involved in a wide range of processes, from protein synthesis to serving as neurotransmitters. The specific mechanism of action can vary depending on the particular amino acid and its role in the body .

Safety and Hazards

Like all chemicals, amino acids should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. Adequate ventilation should be ensured when handling amino acids .

Future Directions

Research into amino acids is ongoing, with many potential future directions. This includes further exploration of their roles in biological processes, development of new synthesis methods, and investigation of their potential uses in medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Aminodecanoic acid can be synthesized through several methods. One common approach involves the reaction of decanoic acid with ammonia under high temperature and pressure conditions. Another method includes the use of decanoic acid derivatives, such as esters or halides, which react with ammonia or amines to form the desired amino acid.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitriles derived from decanoic acid. This process involves the use of metal catalysts, such as palladium or nickel, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminooctanoic acid
  • 2-Aminododecanoic acid
  • 2-Aminotetradecanoic acid

Uniqueness

(S)-2-Aminodecanoic acid is unique due to its specific chain length and stereochemistry, which confer distinct properties and reactivity compared to other amino acids. Its decanoic acid backbone provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

(2S)-2-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGUCXQUOKWKH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84277-81-6
Record name 2-Aminodecanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINODECANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can microorganisms be utilized for the optical resolution of (S)-2-Aminodecanoic acid?

A2: Yes, research has shown that certain soil bacteria, such as strain KT 218, exhibit acylase activity that can be harnessed for the optical resolution of higher amino acids, including this compound. [] This bacterial strain effectively hydrolyzes N-dichloroacetyl-DL-2-aminodecanoic acid, yielding L-2-Aminodecanoic acid and N-dichloroacetyl-D-2-aminodecanoic acid. [] This method provides a biological route to obtaining enantiomerically pure this compound.

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